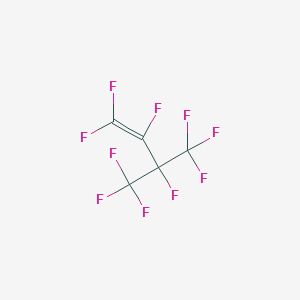
(S)-7,8-Dihydroxy Efavirenz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7,8-Dihydroxy Efavirenz is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1. Efavirenz is a crucial component of highly active antiretroviral therapy (HAART) and is known for its efficacy in reducing viral loads in patients with HIV .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7,8-Dihydroxy Efavirenz involves several key steps. One of the primary methods includes the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium. This reaction is conducted at a temperature of -45°C and does not require the addition of tetramethylethylenediamine, simplifying the purification process . The reaction yields a key intermediate, which is further processed to obtain this compound.
Industrial Production Methods: Industrial production of Efavirenz and its derivatives often employs continuous flow chemistry to enhance the yield and safety of the process. Continuous flow reactors improve the selectivity of reactions and facilitate the safe scale-up of production .
Chemical Reactions Analysis
Types of Reactions: (S)-7,8-Dihydroxy Efavirenz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Scientific Research Applications
(S)-7,8-Dihydroxy Efavirenz has several scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its efficacy in treating HIV and its potential use in combination therapies.
Industry: The compound is explored for its applications in pharmaceutical formulations and drug delivery systems
Mechanism of Action
Comparison with Similar Compounds
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
Etravirine: Known for its efficacy against HIV strains resistant to other NNRTIs.
Rilpivirine: A newer NNRTI with a favorable side effect profile.
Uniqueness: (S)-7,8-Dihydroxy Efavirenz is unique due to its specific hydroxylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NNRTIs. Its ability to undergo various chemical modifications also makes it a valuable compound for research and development .
Properties
Molecular Formula |
C14H9ClF3NO4 |
|---|---|
Molecular Weight |
347.67 g/mol |
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dihydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(11(21)10(8)20)19-12(22)23-13(7,14(16,17)18)4-3-6-1-2-6/h5-6,20-21H,1-2H2,(H,19,22)/t13-/m0/s1 |
InChI Key |
QKGKQHJMJSQQBF-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
Canonical SMILES |
C1CC1C#CC2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)

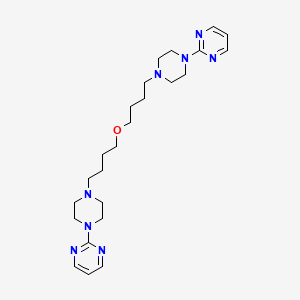
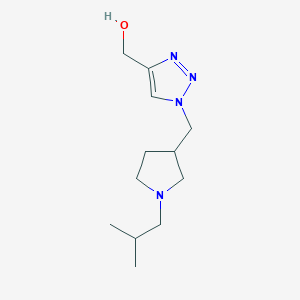
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)



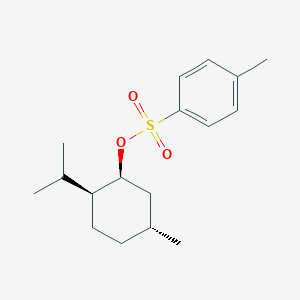
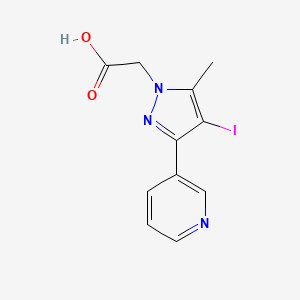
![trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13427213.png)
